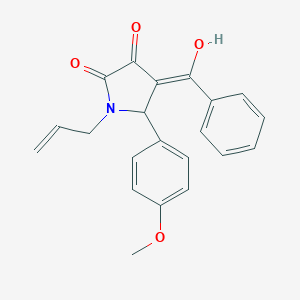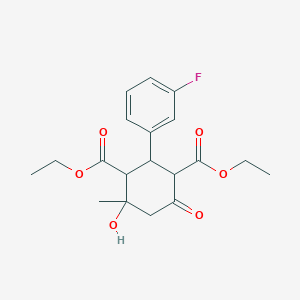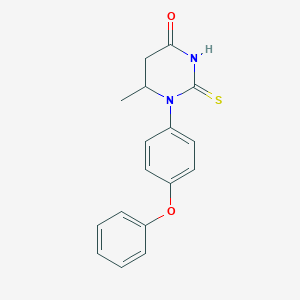![molecular formula C22H17FN2O2S B282627 N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide, commonly known as BF-1, is a novel synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. BF-1 is a benzamide derivative that has been shown to exhibit promising properties in terms of its mechanism of action and physiological effects, making it a valuable tool for scientific research.
作用機序
BF-1 exerts its effects by binding to specific targets in the body, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. BF-1 has also been shown to bind to certain receptors, such as the dopamine transporter, which plays a role in the regulation of mood and behavior.
Biochemical and Physiological Effects
BF-1 has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. BF-1 has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. Additionally, BF-1 has been shown to bind to the dopamine transporter, which is involved in the regulation of mood and behavior.
実験室実験の利点と制限
BF-1 has several advantages as a tool for scientific research. It exhibits potent inhibitory effects on certain enzymes and receptors, making it a valuable tool for drug discovery and development. Additionally, BF-1 has been shown to be a fluorescent probe, making it useful for imaging studies. However, there are also limitations to the use of BF-1 in lab experiments. Its effects may be specific to certain targets, and its efficacy may vary depending on the experimental conditions.
将来の方向性
There are several future directions for the study of BF-1. One potential area of research is the development of BF-1 as a therapeutic agent for the treatment of certain diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, BF-1 could be further studied as a tool for investigating the mechanisms of certain physiological processes, such as neurotransmitter regulation and acid-base balance. Finally, the synthesis and purification methods for BF-1 could be further optimized to improve its efficacy and reduce its cost.
合成法
BF-1 is synthesized through a multi-step process that involves the reaction of 2-methyl-4-nitrophenol with 2-aminobenzothiazole to form a key intermediate, which is then reacted with 3-fluorobenzoyl chloride to obtain the final product. The process involves several purification steps and yields a high-purity product that can be used for various applications.
科学的研究の応用
BF-1 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent inhibitory effects on certain enzymes and receptors, making it a valuable tool for drug discovery and development. BF-1 has also been used as a fluorescent probe for imaging studies, as well as a tool for investigating the mechanisms of certain physiological processes.
特性
分子式 |
C22H17FN2O2S |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C22H17FN2O2S/c1-14-11-17(27-13-21-24-19-7-2-3-8-20(19)28-21)9-10-18(14)25-22(26)15-5-4-6-16(23)12-15/h2-12H,13H2,1H3,(H,25,26) |
InChIキー |
ZHBRNIVUQHAENT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)F |
正規SMILES |
CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-(4-Chlorophenyl)-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282558.png)
![2-methoxy-4-(6-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazin-3-yl)phenol](/img/structure/B282559.png)
![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)

![3-[(2-Carboxyethyl)-3,4-dimethoxyanilino]propanoic acid](/img/structure/B282563.png)
![5-[(Butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B282565.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282566.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282567.png)
![2-({1-allyl-4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B282568.png)
![2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B282571.png)
![2-{[4-(4-fluorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B282574.png)
![N-(4-chlorophenyl)-2-{[4-(3,4-dichlorobenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282576.png)